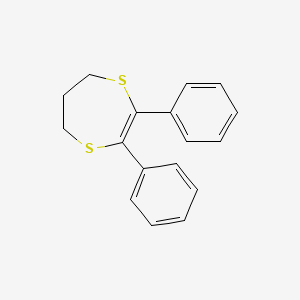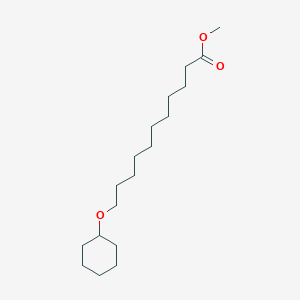
Methyl 11-(cyclohexyloxy)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-(cyclohexyloxy)undecanoate is an organic compound with the molecular formula C18H34O2 It is a methyl ester derivative of undecanoic acid, where the 11th carbon is substituted with a cyclohexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(cyclohexyloxy)undecanoate typically involves the esterification of 11-(cyclohexyloxy)undecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:
11-(cyclohexyloxy)undecanoic acid+methanolacid catalystMethyl 11-(cyclohexyloxy)undecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(cyclohexyloxy)undecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyclohexyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: 11-(cyclohexyloxy)undecanoic acid or 11-(cyclohexyloxy)undecanone.
Reduction: 11-(cyclohexyloxy)undecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 11-(cyclohexyloxy)undecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of lipid metabolism and as a model compound for ester hydrolysis.
Industry: It is used as a lubricant additive and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 11-(cyclohexyloxy)undecanoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases to release the active 11-(cyclohexyloxy)undecanoic acid, which can then participate in metabolic pathways. The cyclohexyloxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl undecanoate: Lacks the cyclohexyloxy group, making it less lipophilic.
Methyl 11-(phenoxy)undecanoate: Contains a phenoxy group instead of a cyclohexyloxy group, which may alter its reactivity and biological properties.
Methyl 11-(methoxy)undecanoate: Has a methoxy group, resulting in different steric and electronic effects.
Uniqueness
Methyl 11-(cyclohexyloxy)undecanoate is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing specialized applications in various fields.
Properties
CAS No. |
88444-14-8 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
methyl 11-cyclohexyloxyundecanoate |
InChI |
InChI=1S/C18H34O3/c1-20-18(19)15-11-6-4-2-3-5-7-12-16-21-17-13-9-8-10-14-17/h17H,2-16H2,1H3 |
InChI Key |
RLJOPXOJUATUDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCOC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride](/img/structure/B14384574.png)
![2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B14384583.png)
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]](/img/structure/B14384593.png)
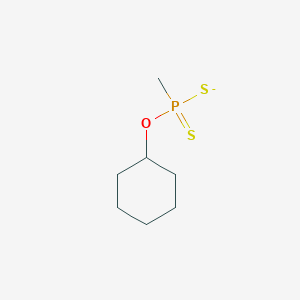
![Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate](/img/structure/B14384616.png)

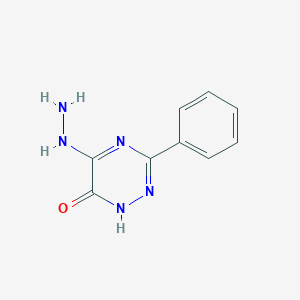
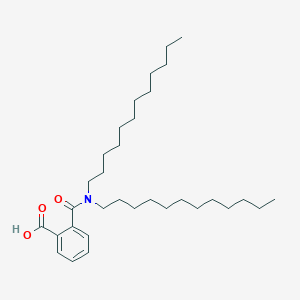
![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
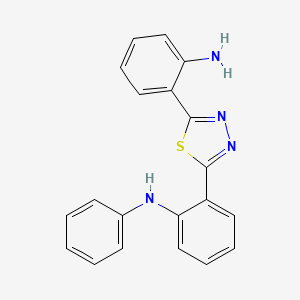
![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)

